molecular formula C19H20N4O2 B13847961 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

Katalognummer: B13847961
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: FNMIZXYUAMJZEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Substitution Reactions: The benzyl and piperidin-4-yloxypyridin-3-yl groups are introduced through substitution reactions, often using reagents like benzyl halides and piperidinyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, piperidinyl derivatives, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzyl-5-(2-pyridin-3-yloxypyridin-3-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(2-piperidin-4-yloxypyridin-2-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(2-piperidin-3-yloxypyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidin-4-yloxypyridin-3-yl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Eigenschaften

Molekularformel

C19H20N4O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

3-benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H20N4O2/c1-2-5-14(6-3-1)13-17-22-19(25-23-17)16-7-4-10-21-18(16)24-15-8-11-20-12-9-15/h1-7,10,15,20H,8-9,11-13H2

InChI-Schlüssel

FNMIZXYUAMJZEX-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=C(C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.